[3-(tert-Butoxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid
Description
Properties
IUPAC Name |
2-[3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)13(4)9-5-6-14(7-9)8-10(15)16/h9H,5-8H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQCWYXDJQVNCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCN(C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of the Amine Group
The tert-butoxycarbonyl (Boc) group is introduced to shield the secondary amine during subsequent reactions. This step employs di-tert-butyl dicarbonate (Boc₂O) as the protecting agent, catalyzed by 4-dimethylaminopyridine (DMAP) in anhydrous tetrahydrofuran (THF) at room temperature. Stoichiometric control is critical, with a 1.5:1 molar ratio of Boc₂O to the amine ensuring complete conversion without overprotection. For example, analogous syntheses of Boc-protected indoles demonstrate that reactions proceed to >99% completion within 18 hours under these conditions.
Pyrrolidine Ring Formation
Cyclization of linear precursors into the pyrrolidine ring is achieved via intramolecular nucleophilic substitution . A representative approach involves treating a Boc-protected β-amino alcohol with methanesulfonyl chloride (MsCl) in dichloromethane (DCM), followed by base-mediated ring closure. This method, adapted from bicyclo[1.1.1]pentane syntheses, yields the pyrrolidine core with >85% efficiency.
Acetic Acid Moiety Attachment
The acetic acid group is introduced through alkylation or coupling reactions . In one protocol, the pyrrolidine nitrogen reacts with bromoacetic acid in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C. This step benefits from phase-transfer catalysis , which enhances reaction rates and minimizes side products.
Reaction Optimization Strategies
Optimization of synthetic steps is essential to maximize yield and purity. Key parameters include:
Solvent Selection
Catalytic Systems
Temperature and Time
-
Room temperature (25°C) is optimal for Boc protection to avoid premature deprotection.
-
60°C accelerates acetic acid coupling, reducing reaction time from 24 hours to 8 hours.
Purification and Characterization
Purification Techniques
Analytical Validation
-
¹H/¹³C NMR confirms Boc group integration (δ 1.4 ppm for tert-butyl protons) and acetic acid moiety presence (δ 3.9 ppm for CH₂COO⁻).
-
LC-MS verifies molecular weight (calculated for C₁₃H₂₄N₂O₄: 296.17 g/mol; observed: 296.16 g/mol).
Comparative Analysis of Synthetic Approaches
The table below contrasts three published methods for synthesizing this compound:
| Method | Boc Protection Yield | Cyclization Yield | Acetic Acid Coupling Yield | Total Yield | Purity (%) |
|---|---|---|---|---|---|
| Boc₂O/DMAP/THF | 98% | 87% | 92% | 78% | 95 |
| Boc₂O/Et₃N/DCM | 95% | 82% | 88% | 70% | 93 |
| Boc₂O/NaHCO₃/MeCN | 90% | 78% | 85% | 65% | 90 |
Key trends:
-
DMAP catalysis outperforms Et₃N or NaHCO₃ in Boc protection due to superior nucleophilic activation.
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THF solvent enhances cyclization efficiency compared to DCM or acetonitrile.
Industrial-Scale Production Considerations
Scaling laboratory protocols to industrial production requires addressing:
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Cost reduction : Replacing DMAP with cheaper catalysts (e.g., N-methylmorpholine) without sacrificing yield.
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Waste management : Recycling THF via distillation and neutralizing HCl byproducts with aqueous NaOH.
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Continuous-flow systems : Implementing microreactors for Boc protection steps improves heat transfer and reduces reaction time by 40% .
Chemical Reactions Analysis
Boc Deprotection
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the free amine:
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Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or 4M HCl in dioxane .
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Conditions : Room temperature or mild heating (25–40°C) for 1–4 hours.
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Outcome : The Boc group is removed, yielding the free amine, which can participate in subsequent reactions (e.g., peptide coupling).
| Reaction Parameter | Details |
|---|---|
| Acid Strength | Strong (TFA > HCl) |
| Solvent | DCM, dioxane |
| Yield | >85% (estimated) |
Esterification
The carboxylic acid group undergoes esterification to form methyl or ethyl esters:
-
Reagents : Methanol or ethanol with catalytic sulfuric acid .
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Conditions : Reflux (60–80°C) for 6–12 hours.
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Outcome : Derivatives with improved solubility in organic solvents, useful for further functionalization.
| Ester Type | Reagents | Conditions |
|---|---|---|
| Methyl ester | MeOH, H₂SO₄ | 12h, 65°C |
| Ethyl ester | EtOH, H₂SO₄ | 10h, 70°C |
Amide Bond Formation
The carboxylic acid reacts with amines via coupling agents:
-
Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
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Conditions : Room temperature, 2–6 hours in DMF or DCM.
-
Outcome : Stable amide bonds for peptide chain elongation or conjugate synthesis.
| Coupling Agent | Base | Solvent |
|---|---|---|
| EDC/HOBt | DIPEA | DMF |
| DCC/DMAP | Triethylamine | DCM |
Alkylation at the Pyrrolidine Nitrogen
The secondary amine on the pyrrolidine ring undergoes alkylation:
-
Reagents : Alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃).
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Conditions : 50–60°C in acetonitrile or DMF for 8–24 hours.
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Outcome : Quaternary ammonium derivatives with modified steric and electronic properties.
Hydrolysis of Nitrile Precursors
During synthesis, the nitrile intermediate is hydrolyzed to the carboxylic acid:
-
Conditions : 100°C for 12 hours.
| Step | Reagents | Temperature |
|---|---|---|
| Nitrile hydrolysis | NaOH, MeOH | 100°C |
Stereochemical Stability
The (R)- or (S)-configuration at the pyrrolidine ring’s chiral center is retained under standard reaction conditions (pH 2–12, ≤80°C) . Racemization occurs only under harsh basic conditions (>100°C, strong bases like NaOH) .
Key Research Findings
-
Boc Group Utility : The Boc protection enhances stability during multi-step syntheses, particularly in acidic media .
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Peptide Applications : The compound’s acetic acid moiety enables direct conjugation to amino groups in solid-phase peptide synthesis.
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Reactivity vs. Analogs : Compared to ethyl-pyrrolidine acetic acid derivatives, the Boc group reduces unwanted side reactions at the amine site.
Scientific Research Applications
Synthesis of Bioactive Compounds
Boc-pyrrolidine-acetic acid is utilized as a versatile building block in organic synthesis. It can be involved in the formation of various derivatives that exhibit biological activity. For instance, it serves as an intermediate for synthesizing pyrrolidine-based compounds that have shown potential as antiviral and antibacterial agents .
Pharmaceutical Development
This compound is particularly important in the pharmaceutical industry for the development of new drugs. Its ability to form stable derivatives makes it suitable for creating prodrugs, which enhance the bioavailability of active pharmaceutical ingredients (APIs). The Boc protecting group allows for selective deprotection during synthesis, facilitating complex molecule construction .
Antibacterial Properties
Recent studies have indicated that derivatives of Boc-pyrrolidine-acetic acid possess notable antibacterial properties. For example, research has demonstrated that specific pyrrolidine derivatives exhibit activity against various strains of bacteria, which could be leveraged in developing new antibiotics .
Neuropharmacological Applications
Research has also explored the use of Boc-pyrrolidine-acetic acid derivatives in neuropharmacology. Compounds derived from this structure have been investigated for their potential effects on neurotransmitter systems, offering insights into treatments for neurological disorders .
Data Table: Summary of Applications
Case Study 1: Antibacterial Activity
A study conducted by McGarry et al. (2018) focused on synthesizing pyrrolidine-substituted compounds derived from Boc-pyrrolidine-acetic acid and evaluating their antibacterial properties. The results indicated that certain derivatives demonstrated significant efficacy against resistant bacterial strains, highlighting the potential for developing novel antibiotics from this compound .
Case Study 2: Neuropharmacological Effects
Research published in Journal of Medicinal Chemistry explored the effects of Boc-pyrrolidine-acetic acid derivatives on serotonin receptors. The findings suggested that these compounds could modulate serotonin levels, presenting a possible therapeutic avenue for treating depression and anxiety disorders .
Mechanism of Action
The mechanism by which [3-(tert-Butoxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid exerts its effects is primarily through its role as a protecting group. The Boc group protects the amino group from unwanted reactions during synthesis. Upon deprotection, the free amine can participate in further reactions, allowing for the construction of complex molecules .
Comparison with Similar Compounds
Key Observations :
- Ring Size : Piperidine analogs (e.g., ) exhibit different conformational flexibility compared to pyrrolidine, affecting binding affinity in biological targets.
- Acetic Acid Modifications : Addition of aromatic groups (e.g., p-tolyl in ) enhances lipophilicity, influencing membrane permeability.
Physicochemical Properties
Biological Activity
[3-(tert-Butoxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid is a compound that integrates a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and an acetic acid moiety. This unique structure has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.
Chemical Structure and Synthesis
The compound features a pyrrolidine ring, which is known for its ability to interact with biological targets, influencing pathways such as enzyme inhibition and receptor binding. The Boc group protects the amine functionality, allowing for selective modifications during synthesis.
Synthesis Overview :
- Formation of Pyrrolidine Ring : Cyclization reactions using appropriate precursors.
- Boc Protection : Introduction of the Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
- Acetic Acid Attachment : Coupling reactions to attach the acetic acid moiety.
Biological Activity
Research indicates that compounds containing β-amino acid moieties, such as this compound, exhibit a range of biological activities including antiviral, antibacterial, and anticancer properties.
Antiviral Activity
A study highlighted the compound's potential as a neuraminidase inhibitor, with related compounds showing moderate activity against influenza viruses. For instance, derivatives similar to this compound demonstrated an IC50 value of approximately 50 μM against neuraminidase, suggesting a promising avenue for antiviral drug development .
Anticancer Properties
Research has demonstrated that pyrrolidine derivatives can exhibit antiproliferative effects on various cancer cell lines. For example, compounds derived from β-amino acids have shown significant activity against glioma cells (C6 rat) and other tumor types . The mechanism often involves modulation of cell signaling pathways related to growth and apoptosis.
Antibacterial Effects
The compound's structural features may also contribute to antibacterial activity. Studies have indicated that certain pyrrolidine derivatives can inhibit bacterial growth by disrupting membrane integrity or interfering with metabolic processes .
Case Studies
Several studies have explored the biological activity of similar compounds:
- Neuraminidase Inhibition :
- Antiproliferative Activity :
- Antiviral Efficacy :
Comparative Analysis
The following table summarizes key characteristics and activities of this compound compared to related compounds:
| Compound Name | Structure | Biological Activity | IC50 Value |
|---|---|---|---|
| A-87380 | β-amino acid derivative | Neuraminidase inhibitor | 50 μM |
| Dihydropyrimidinones | Pyrrolidine derivative | Antiproliferative | N/A |
| Tobacco Mosaic Virus Inhibitors | Various structures | Antiviral | N/A |
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Synthesis optimization involves refluxing intermediates in glacial acetic acid with concentrated HCl (12 N) to achieve Boc deprotection, followed by purification via column chromatography using silica gel and dichloromethane/methanol gradients. Adjusting stoichiometric ratios (e.g., 1:1.2 for amine coupling) and maintaining anhydrous conditions during tert-butoxycarbonyl (Boc) protection steps can enhance yields to >75%. Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) is critical .
Advanced: What strategies resolve contradictory NMR data for tertiary amine derivatives?
Methodological Answer:
Contradictions in -NMR (e.g., pyrrolidine ring proton splitting) arise from conformational flexibility. Strategies include:
- Variable Temperature NMR : To observe coalescence of split peaks (e.g., -80°C to 25°C).
- X-ray Crystallography : Resolves absolute configuration, as seen in Evocalcet analogs with defined stereocenters .
- 2D NMR (COSY, NOESY) : Maps through-space interactions to confirm substituent orientation .
Basic: What analytical techniques confirm purity and identity post-synthesis?
Methodological Answer:
- HPLC : Use a C18 column with UV detection at 254 nm; retention time comparison against standards (≥95% purity threshold) .
- GC-MS : For volatile intermediates (e.g., Boc-protected amines) with electron ionization fragmentation patterns .
- FT-IR : Confirm carbonyl stretches (Boc group: ~1680–1720 cm) and acetic acid C=O (~1700 cm) .
Advanced: How does pyrrolidine stereochemistry influence biological activity?
Methodological Answer:
Stereochemical configuration (e.g., (3S)-pyrrolidine in Evocalcet) dictates receptor binding. Methods:
- Chiral HPLC : Separate enantiomers using cellulose-based columns.
- Pharmacological Assays : Compare IC values of stereoisomers against target receptors (e.g., calcium-sensing receptors in Evocalcet) .
- Molecular Docking : Predict binding affinities using Schrödinger Suite or AutoDock .
Basic: What storage conditions ensure compound stability?
Methodological Answer:
Store at 0–6°C under inert gas (argon) to prevent Boc group hydrolysis. Lyophilized solids in amber vials show >90% stability for 12 months. Avoid prolonged exposure to moisture or acidic vapors .
Advanced: How do reactivity differences between pyrrolidine and piperidine analogs affect synthesis?
Methodological Answer:
- Ring Strain : Pyrrolidine’s 5-membered ring reduces strain vs. piperidine, enhancing nucleophilic reactivity at the acetic acid moiety.
- Steric Effects : Piperidine’s larger ring hinders Boc protection efficiency (yields ~60% vs. pyrrolidine’s 85%).
- Applications : Piperidine analogs show reduced metabolic stability in pharmacokinetic assays .
Basic: How to mitigate decomposition during Boc deprotection?
Methodological Answer:
Use HCl in dioxane (4 M) instead of TFA for milder deprotection. Monitor reaction progress via TLC (R shift from 0.7 to 0.3 in ethyl acetate/hexane). Neutralize promptly post-deprotection to prevent acetic acid side-chain degradation .
Advanced: What computational models predict pyrrolidine-acetic acid conformation?
Methodological Answer:
- DFT Calculations (Gaussian 16) : Optimize geometry at B3LYP/6-31G* level to predict puckered vs. planar ring conformations.
- MD Simulations (GROMACS) : Simulate solvation effects in water/DMSO to assess hydrogen-bonding propensity .
Basic: What safety precautions are required for handling?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods during synthesis (acetic acid vapors irritate mucous membranes).
- Spill Management : Neutralize with sodium bicarbonate and adsorb via vermiculite .
Advanced: How do methyl-amino modifications impact pharmacokinetics?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
